
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the carboxylic acid functionality makes it a versatile molecule for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with metal ions or other biomolecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 4-(2-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 4-(3-Aminophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
4-(3-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H5N3O4S |
|---|---|
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
4-(3-nitrophenyl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O4S/c13-9(14)8-7(10-11-17-8)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,13,14) |
InChI-Schlüssel |
YHUPMUYCQULLNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


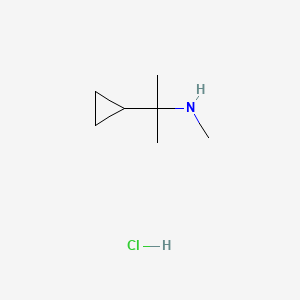
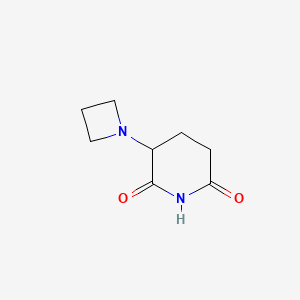



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
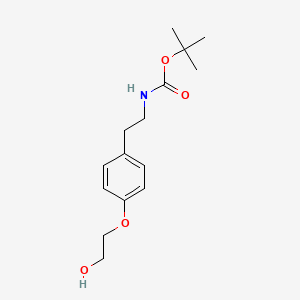
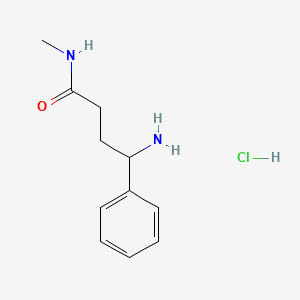
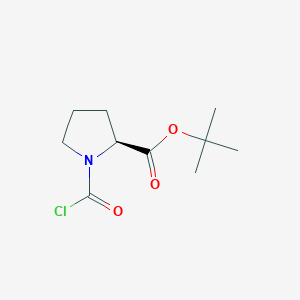
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
